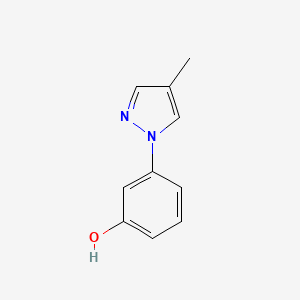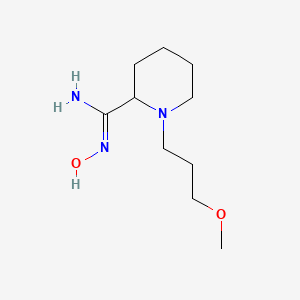![molecular formula C10H12BrNO5S B7578944 3-[(3-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578944.png)
3-[(3-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid is a chemical compound that has been extensively studied for its biochemical and physiological effects. The compound is also known as BAY 73-6691 and is commonly used in scientific research to understand its mechanism of action and potential therapeutic applications.
Applications De Recherche Scientifique
BAY 73-6691 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurological disorders. The compound has been shown to inhibit the activity of a specific enzyme called soluble guanylate cyclase (sGC), which is involved in various physiological processes such as vasodilation, platelet aggregation, and neurotransmission. Inhibition of sGC activity by BAY 73-6691 has been shown to have potential therapeutic benefits in the treatment of these diseases.
Mécanisme D'action
BAY 73-6691 inhibits sGC activity by binding to the heme group of the enzyme, which is essential for its activity. The binding of BAY 73-6691 to the heme group results in the inhibition of sGC activity, which leads to the reduction of cyclic guanosine monophosphate (cGMP) levels in the cells. The reduction in cGMP levels results in various physiological effects such as vasoconstriction, platelet aggregation, and neurotransmission.
Biochemical and Physiological Effects:
BAY 73-6691 has been shown to have various biochemical and physiological effects in different cell types and tissues. The compound has been shown to induce vasodilation in the blood vessels, which can lead to the reduction of blood pressure. BAY 73-6691 has also been shown to inhibit platelet aggregation, which can prevent the formation of blood clots. Additionally, the compound has been shown to have neuroprotective effects, which can protect the neurons from damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
BAY 73-6691 has several advantages for lab experiments. The compound is readily available and can be synthesized in large quantities. The compound has also been extensively studied for its mechanism of action and potential therapeutic applications, which makes it an attractive target for research. However, there are also limitations to using BAY 73-6691 in lab experiments. The compound has limited solubility in water, which can make it challenging to work with in aqueous solutions. Additionally, the compound can be unstable under certain conditions, which can affect its activity and potency.
Orientations Futures
There are several future directions for research on BAY 73-6691. One potential direction is to study the compound's potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurological disorders. Another direction is to investigate the compound's mechanism of action in more detail, including its interaction with other enzymes and signaling pathways. Additionally, future research could focus on developing more potent and selective inhibitors of sGC activity, which could have even greater therapeutic potential.
Méthodes De Synthèse
The synthesis of 3-[(3-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid involves the reaction of 3-bromophenylsulfonyl chloride with 2-hydroxy-2-methylpropanoic acid in the presence of a base. The reaction results in the formation of the target compound, which can be purified using various techniques such as recrystallization or chromatography.
Propriétés
IUPAC Name |
3-[(3-bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO5S/c1-10(15,9(13)14)6-12-18(16,17)8-4-2-3-7(11)5-8/h2-5,12,15H,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCNWIGAELTTDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC(=CC=C1)Br)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,5-dimethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine](/img/structure/B7578861.png)
![1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine](/img/structure/B7578862.png)
![N-[(4-ethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine](/img/structure/B7578867.png)
![[1-(1-Methylbenzimidazol-2-yl)piperidin-4-yl]methanol](/img/structure/B7578875.png)

![2-Methyl-1-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578900.png)

![(2S)-2-[(5-chloropyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7578906.png)



![1-[(E)-3-chloroprop-2-enyl]-4-iodopyrazole](/img/structure/B7578926.png)
![2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7578948.png)
